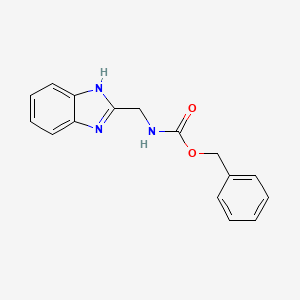

benzyl (1H-benzimidazol-2-ylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl (1H-benzimidazol-2-ylmethyl)carbamate derivatives can be achieved through the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. This process can lead to a series of compounds with varying substituents, demonstrating significant growth inhibition in certain cell lines due to their association with mitotic spindle poisoning (Ram et al., 1992).

Molecular Structure Analysis

The structural properties of related compounds have been studied extensively, revealing insights into their geometries, vibrational wavenumbers, NMR, and electronic transitions through DFT calculations. These studies also include analyses of natural bond orbitals and frontier molecular orbitals, providing a comprehensive understanding of the molecular structure and its correlation with biological activity (Abdel Ghani & Mansour, 2011).

Chemical Reactions and Properties

Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent has been explored for the preparation of carbamates, including this compound derivatives. This method enhances reactivity and provides a sustainable approach to carbamate synthesis (Lanzillotto et al., 2015).

Physical Properties Analysis

Vibrational spectroscopic studies, combined with theoretical DFT calculations, have been conducted to investigate the vibrational and electronic properties of related benzimidazole carbamate molecules. These studies provide detailed insights into the molecular geometries and the influence of substituents on the physical properties of the compounds (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound derivatives, particularly their anion transport capabilities, have been explored. Modifications of the benzimidazole core with electron-withdrawing substituents significantly enhance anionophoric activity, highlighting the importance of the benzimidazolyl-NH fragments and the positioning of benzimidazolyl groups on the phenyl scaffold for effective anion transport (Peng et al., 2016).

Aplicaciones Científicas De Investigación

Agricultural Applications

Carbendazim, a derivative of benzimidazole carbamate, is utilized in agriculture for controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim have been developed for improved release profiles and reduced environmental toxicity (Campos et al., 2015).

Antitumor Applications

Benzimidazole carbamate analogs have demonstrated potential as antitumor agents. For instance, specific pyrrole analogs of oncodazole related to benzimidazole carbamates have shown antifungal, antitumor, and anthelmintic properties (Massa et al., 1990).

Antineoplastic and Antifilarial Applications

Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized and found to inhibit the growth of L1210 cells, indicating potential applications in antineoplastic and antifilarial treatments (Ram et al., 1992).

Antimicrobial and Antifungal Applications

Novel structures derived from 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]thio-1H-benzimidazole have displayed potent activities against the gastric pathogen Helicobacter pylori, showing promise as antimicrobial agents (Carcanague et al., 2002).

Chromosome Mapping in Yeast

Methyl benzimidazole-2-yl-carbamate has been used in chromosome mapping in Saccharomyces cerevisiae, aiding in assigning genes to specific chromosomes (Wood, 1982).

Direcciones Futuras

Benzimidazole derivatives, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, continue to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mecanismo De Acción

Target of Action

Benzyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to be potent inhibitors of various enzymes and have been extensively explored for their wide range of therapeutic uses . The primary targets of benzimidazoles are often enzymes involved in critical biological processes .

Mode of Action

It’s known that benzimidazoles, in general, can disrupt microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption is caused by the binding of the benzimidazole compound to tubulin proteins .

Biochemical Pathways

Given the general mode of action of benzimidazoles, it can be inferred that the compound may affect pathways related to cell division and growth due to its potential to disrupt microtubule assembly .

Pharmacokinetics

Benzimidazoles are known for their excellent properties, such as increased stability and bioavailability , which would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Based on the general mode of action of benzimidazoles, it can be inferred that the compound may lead to cell cycle disruption and potentially cell death due to its potential to disrupt microtubule assembly .

Propiedades

IUPAC Name |

benzyl N-(1H-benzimidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(21-11-12-6-2-1-3-7-12)17-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPAXSCRIBNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)